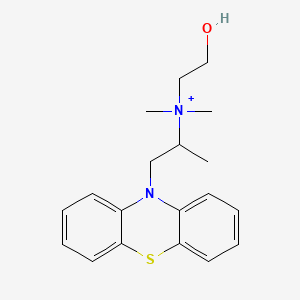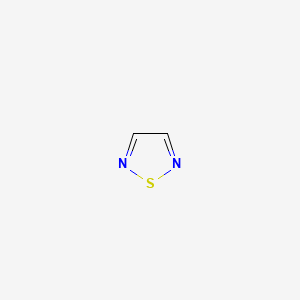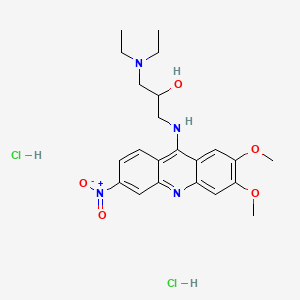
Promethazine hydroxyethyl
Übersicht
Beschreibung
Promethazine hydroxyethyl, also known as Hydroxyethylpromethazine, is an antihistamine with anticholinergic properties . It is a phenothiazine derivative that works by changing the actions of chemicals in your brain . It blocks the effects of the naturally occurring chemical histamine in your body . Promethazine is used to treat allergy symptoms such as itching, runny nose, sneezing, itchy or watery eyes, hives, and itchy skin rashes . It also prevents motion sickness, treats nausea and vomiting or pain after surgery, and is used as a sedative or sleep aid .
Synthesis Analysis
Promethazine is usually synthesized by the reaction of either 2-chloro-1-dimethylaminopropane . A novel [11C]promethazine PET radioligand for future in vivo studies has been reported .Molecular Structure Analysis
The molecular formula of Promethazine is C17H20N2S . Its molecular weight is 284.419 . The IUPAC Standard InChI is InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 .Chemical Reactions Analysis
Promethazine undergoes oxidation reactions. The determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product . The reaction stochiometry was found to be 1:1 and the products obtained by the oxidation were promethazine S-oxide and promazine S-oxide .Physical And Chemical Properties Analysis
Promethazine hydrochloride has a molecular weight of 320.88 . It is soluble in DMSO . It is also soluble in water, alcohol, and chloroform but practically insoluble in ether and acetone . Its melting point is about 222 °C .Wissenschaftliche Forschungsanwendungen
Immunosuppressive Drug in Erythroblastosis Treatment : A study by Gusdon and Witherow (1973) explored the use of promethazine hydrochloride as an immunosuppressive drug. It was investigated for its potential effectiveness in ameliorating the effects of erythroblastosis during pregnancy, although conclusive results were not established in this small patient series (Gusdon & Witherow, 1973).
Treatment of Inflammatory Dermatoses : Promethazine hydrochloride is recognized for its antihistamine and antiemetic properties. Cantisani et al. (2013) noted its effectiveness in treating inflammatory dermatoses, likely due to reduced inflammation and enhanced barrier function (Cantisani et al., 2013).
Inhibition of Fetal and Maternal Lymphocytes : Another study by Gusdon and Herbst (1976) focused on the drug's ability to inhibit lymphocyte-mediated functions, exploring its immunosuppressive capabilities in patients and laboratory settings (Gusdon & Herbst, 1976).
PET Imaging for Alzheimer’s Disease : Whitmore et al. (2021) reported the development of a novel [11C]promethazine PET radioligand for in vivo studies in Alzheimer’s disease, demonstrating its ability to bind Abeta in a transgenic mouse model (Whitmore et al., 2021).
NMDA Receptor Antagonism and Neuroprotection : Adolph et al. (2012) studied promethazine's effect on NMDA receptors, suggesting its role in sedation, analgesia, and neuroprotection due to NMDA receptor antagonism (Adolph et al., 2012).
Potential Role in Parkinson’s Disease : Cleren et al. (2005) found that promethazine (PMZ) might have neuroprotective effects against MPTP toxicity in a mouse model of Parkinson’s disease (Cleren et al., 2005).
Wirkmechanismus
Safety and Hazards
Promethazine may cause breathing to slow or stop, and may cause death in children . It should not be given to babies or children who are younger than 2 years old and should be given with caution to children who are 2 years of age or older . It can cause side effects that may impair your thinking or reactions . Avoid drinking alcohol, which can increase some of the side effects of promethazine .
Eigenschaften
IUPAC Name |
2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N2OS/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20/h4-11,15,22H,12-14H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSVTRQOBUIQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N2OS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871861 | |
| Record name | N-Hydroxyethylpromethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7647-63-4 | |
| Record name | N-Hydroxyethylpromethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyethylpromethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethylpromethazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxyethylpromethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROMETHAZINE HYDROXYETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571559SLAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyethylpromethazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)


![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)


![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)



